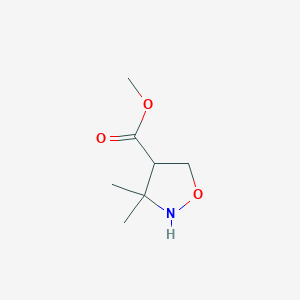![molecular formula C25H31O2P B12873379 2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12873379.png)
2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound known for its role as a ligand in various catalytic processes. It is a member of the biarylphosphine family, which is widely used in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by its bulky and electron-rich nature, which enhances its reactivity in catalytic cycles .
Métodos De Preparación
The synthesis of 2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The process can be summarized as follows:
Starting Materials: 2-bromobiphenyl and dicyclohexylphosphine.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran or toluene are commonly used.
Catalysts: Palladium catalysts are often employed to facilitate the coupling reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products: The major products depend on the specific reaction but often include biaryl compounds and amines.
Aplicaciones Científicas De Investigación
2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in palladium-catalyzed cross-coupling reactions, which are crucial for the synthesis of complex organic molecules.
Biology: Its derivatives are used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials science.
Mecanismo De Acción
The mechanism by which 2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid exerts its effects involves its role as a ligand in catalytic cycles. It coordinates with metal centers (e.g., palladium) to form active catalytic species. These species facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets include aryl halides and boronic acids in cross-coupling reactions .
Comparación Con Compuestos Similares
2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid can be compared with other similar compounds:
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Known for its high reactivity in cross-coupling reactions.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl: Noted for its steric bulk and electron-rich nature, enhancing its catalytic efficiency.
Sodium 2’-dicyclohexylphosphino-2,6-dimethoxy-1,1’-biphenyl-3-sulfonate: A water-soluble variant used in aqueous catalytic systems.
Propiedades
Fórmula molecular |
C25H31O2P |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
4-(2-dicyclohexylphosphanylphenyl)benzoic acid |
InChI |
InChI=1S/C25H31O2P/c26-25(27)20-17-15-19(16-18-20)23-13-7-8-14-24(23)28(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h7-8,13-18,21-22H,1-6,9-12H2,(H,26,27) |
Clave InChI |
KVKIOVSCIPOCAV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)](/img/structure/B12873350.png)
